molecular formula C12H16ClNO2 B1453242 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 1179271-04-5

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B1453242
CAS No.: 1179271-04-5
M. Wt: 241.71 g/mol
InChI Key: FNPUQTZECOTDQY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUQTZECOTDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methoxy-N-methylacetamide
  • 2-chloro-N-(2-methoxyphenyl)acetamide
  • N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Uniqueness

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is unique due to the combination of its chloro, methoxyphenyl, and methylacetamide groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is an organic compound that belongs to the class of chloroacetamides. It exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
  • Molecular Formula : C12H16ClNO2
  • CAS Number : 1179271-04-5

The compound features a chloro group, a methoxyphenyl group, and a methylacetamide moiety, which confer distinct chemical reactivity and biological activity.

The biological activity of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is primarily mediated through its interaction with various proteins and enzymes in the body:

  • Target Enzymes : Similar compounds have been known to interact with enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids .
  • Biochemical Pathways : The compound influences several biochemical pathways, including those involved in cell signaling and metabolic regulation. For instance, it has been shown to affect quorum sensing in Pseudomonas aeruginosa, impacting gene expression and metabolic activities.

Cellular Effects

The compound has demonstrated significant effects on various cell types:

  • Cell Signaling : It modulates cell signaling pathways that can alter gene expression and cellular metabolism.
  • Toxicity and Dosage Effects : In animal models, lower doses may exhibit beneficial effects while higher doses can lead to toxicity, characterized by enzyme inhibition and disruption of cellular processes.

Pharmacokinetics

The pharmacokinetic properties of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide are crucial for determining its bioavailability:

  • Stability : The compound remains stable under specific conditions but may degrade over time, affecting its long-term efficacy.
  • Absorption and Distribution : Its absorption characteristics influence how effectively it reaches target tissues.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, where it inhibited quorum sensing mechanisms critical for bacterial communication.

Anticancer Potential

Investigations into the anticancer properties of similar chloroacetamides suggest potential applications in cancer therapy. The modulation of specific signaling pathways could lead to reduced tumor growth rates in preclinical models.

Comparative Analysis with Related Compounds

A comparative table summarizing the biological activities of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide alongside related compounds is provided below:

Compound NameBiological ActivityIC50 (µM)Reference
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamideAntimicrobial, AnticancerTBD
LEI-515MAGL Inhibition0.63
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamideAnti-inflammatoryTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Reactant of Route 2
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2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

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